molecular formula C18H23NO4 B249112 [(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

[(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

Cat. No.: B249112
M. Wt: 317.4 g/mol
InChI Key: VTXXVKIYLWZZEZ-UHFFFAOYSA-N
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Description

[(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is an organic compound that belongs to the class of amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the reaction of 2-methoxybenzylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzyl rings can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated benzyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for [(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE would depend on its specific application. For instance, if used as a ligand, it might interact with specific receptors or enzymes, influencing biological pathways. The methoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-N-(4-methoxybenzyl)amine
  • N-(3,4-dimethoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H23NO4/c1-20-15-8-6-5-7-14(15)12-19-11-13-9-16(21-2)18(23-4)17(10-13)22-3/h5-10,19H,11-12H2,1-4H3

InChI Key

VTXXVKIYLWZZEZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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